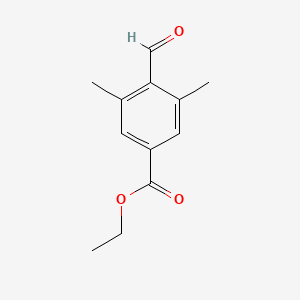
Ethyl 4-formyl-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formyl-3,5-dimethylbenzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and two methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-formyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-carboxy-3,5-dimethylbenzoic acid.
Reduction: Ethyl 4-hydroxymethyl-3,5-dimethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-formyl-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 4-formyl-3,5-dimethylbenzoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group is converted to a hydroxyl group through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethyl 4-formyl-3,5-dimethylbenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dimethylbenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-formylbenzoic acid: Lacks the ester group, making it more acidic and less soluble in organic solvents.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 4-formyl-3,5-dimethylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)10-5-8(2)11(7-13)9(3)6-10/h5-7H,4H2,1-3H3 |
Clave InChI |
NIWMOXJBAZNCJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















